2-({[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
Overview
Description
2-({[4-(4-ethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.16099414 g/mol and the complexity rating of the compound is 633. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial and Antioxidant Properties
Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and exhibited notable antimicrobial and antioxidant activities. Compounds demonstrated significant antibacterial and antifungal properties, with specific compounds showing profound antioxidant potential, indicating potential applications in developing antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Cyclohexane Derivatives Synthesis
Research on the cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate resulted in various cyclohexane derivatives, showcasing the versatility of cyclohexane frameworks in synthesizing complex structures with potential pharmaceutical applications (Wilamowski et al., 1995).
Aminothiazoles Synthesis
The reaction of acylaminocyanoesters with dithiadiphosphetane disulfide led to the formation of substituted aminothiazoles, highlighting the role of cyclohexane derivatives in synthesizing thiazole compounds with potential for further pharmacological exploration (Golankiewicz et al., 1985).
Conformational Studies
A new conformationally restricted aspartic acid analogue with a cyclohexanone skeleton was developed, demonstrating the importance of cyclohexane derivatives in studying amino acid conformation and potentially influencing the design of peptidomimetics and drug molecules (Buñuel et al., 1997).
Environmental Exposure Assessment
Investigations into the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighted the utility of cyclohexane derivatives as biomarkers for assessing exposure levels, contributing to environmental health research (Silva et al., 2013).
Properties
IUPAC Name |
2-[[4-(4-ethylphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-4-14-9-11-15(12-10-14)18-13(2)30-21(19(18)23(28)29-3)24-20(25)16-7-5-6-8-17(16)22(26)27/h9-12,16-17H,4-8H2,1-3H3,(H,24,25)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAXXJWZQFDRAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C3CCCCC3C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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